REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[N:7]=1.[Li+].[Br-:13]>CC(C)=O>[Br:13][CH2:2][C:3]1[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
485 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1N(C=C(N1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours before all the solvent
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from DCM/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1N(C=C(N1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 576 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |